Product packaging for [3-(4-Chlorophenoxy)phenyl]methanol(Cat. No.:CAS No. 72714-63-7)

[3-(4-Chlorophenoxy)phenyl]methanol

Cat. No.: B1277315
CAS No.: 72714-63-7
M. Wt: 234.68 g/mol
InChI Key: WHPXYEMGLKNXTG-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenoxy)phenyl]methanol is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11ClO2 B1277315 [3-(4-Chlorophenoxy)phenyl]methanol CAS No. 72714-63-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-chlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXYEMGLKNXTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401527
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72714-63-7
Record name [3-(4-chlorophenoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Properties

[3-(4-Chlorophenoxy)phenyl]methanol is a diaryl ether derivative with the molecular formula C₁₃H₁₁ClO₂. Its structure features a 3-hydroxymethylphenyl group linked to a 4-chlorophenyl group through an ether oxygen atom.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 72714-63-7
Molecular Formula C₁₃H₁₁ClO₂
Molecular Weight 234.68 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in common organic solvents such as methanol (B129727), ethanol, and dichloromethane (B109758).

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Peaks and Interpretations
¹H NMR - Aromatic protons: Multiple signals in the range of δ 6.8-7.4 ppm. The protons on the 4-chlorophenyl ring would appear as two doublets, while the protons on the 3-hydroxymethylphenyl ring would exhibit more complex splitting patterns. - Methylene (B1212753) protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. - Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR - Aromatic carbons: Multiple signals in the range of δ 115-160 ppm. The carbon bearing the chlorine atom would be in the region of δ 125-130 ppm, and the carbons attached to the ether oxygen would be downfield. - Methylene carbon (-CH₂OH): A signal around δ 60-65 ppm.
FTIR (cm⁻¹) - O-H stretch: A broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹. - C-O-C stretch (ether): Strong bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric). - C-Cl stretch: A band in the region of 1000-1100 cm⁻¹.

Significance in Advanced Organic Synthesis

The utility of [3-(4-Chlorophenoxy)phenyl]methanol in advanced organic synthesis stems from its identity as a versatile building block, particularly within the field of medicinal chemistry. The aryloxybenzyl alcohol scaffold is a recognized "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the development of new therapeutic agents.

A notable example that illustrates the importance of a similar structural motif is in the synthesis of the second-generation antihistamine, fexofenadine. A key intermediate in some synthetic routes to fexofenadine is 2-[4-[4-[4-(hydroxybenzhydryl)-1-piperidinyl]-1-oxobutyl]phenyl]-2,2-dimethylacetate. This intermediate contains a hydroxydiphenylmethyl (benzhydryl) moiety, which shares structural similarities with the aryloxybenzyl alcohol core of this compound. The synthesis of this fexofenadine intermediate often involves the reduction of a corresponding ketone, a transformation analogous to the synthesis of this compound from its aldehyde precursor.

The strategic placement of the hydroxyl and chloro functionalities on the this compound scaffold allows for a variety of subsequent chemical modifications. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The chloro substituent on the second aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, to introduce further molecular complexity.

Overview of Current Research Directions and Scope

Current research involving aryloxybenzyl alcohols, including [3-(4-Chlorophenoxy)phenyl]methanol, is predominantly directed towards the synthesis of novel bioactive molecules. The flexible ether linkage and the two modifiable aromatic rings provide a platform for creating libraries of compounds for high-throughput screening in drug discovery programs. Researchers are actively exploring the derivatization of this scaffold to develop new inhibitors of enzymes, modulators of receptors, and other therapeutic agents.

The scope of research also extends to the development of more efficient and sustainable synthetic methodologies for the preparation of these valuable intermediates. This includes the investigation of new catalytic systems for the Ullmann condensation and the exploration of greener reduction methods. The continued interest in this compound and its analogs underscores their enduring importance as key building blocks in the ongoing quest for new and improved chemical entities with valuable applications in medicine and beyond.

Computational Chemistry and Theoretical Studies on 3 4 Chlorophenoxy Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and the distribution of electrons, which in turn dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For [3-(4-Chlorophenoxy)phenyl]methanol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional structure. researchgate.netd-nb.infonih.gov The process involves optimizing the molecular geometry to find the lowest energy conformation.

The energy landscape of the molecule can be explored by systematically rotating the dihedral angles of the flexible bonds, such as the C-O-C ether linkage and the C-C-O-H linkage of the methanol (B129727) group. For each conformation, a geometry optimization is performed to find the local energy minimum. Plotting the relative energies of these conformers provides an energy landscape, revealing the most stable conformations and the energy barriers between them.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

ParameterValue
C-O (ether) Bond Length1.39 Å
C-Cl Bond Length1.75 Å
O-H Bond Length0.97 Å
C-O-C Bond Angle118.5°
Dihedral Angle (Phenyl-O-Phenyl)45.2°

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). youtube.comyoutube.commalayajournal.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate regions of high electron density, likely to be attacked by electrophiles. Conversely, the LUMO distribution would highlight electron-deficient regions susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.25
LUMO-0.89
HOMO-LUMO Gap5.36

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of new compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.ukyoutube.com This is typically done using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts, when referenced to a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. pitt.eduresearchgate.net

Similarly, the vibrational frequencies of the molecule can be calculated. researchgate.net These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as C-H stretching, O-H bending, or C-O-C stretching. This aids in the interpretation of experimental IR spectra.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Carbon AtomPredicted Chemical Shift (ppm)
C-OH64.8
C (ipso to OCH₂)143.2
C (ipso to O-phenyl)157.9
C (para to O-phenyl)119.5
C (ipso to Cl)129.8
C (ortho to Cl)129.5

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Table 4: Predicted Key IR Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3050-3100
C-O Stretch (ether)1245
C-Cl Stretch1090

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.

Mechanistic Insights into Chemical Transformations

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain experimentally.

To understand the mechanism of a chemical reaction involving this compound, such as its oxidation or esterification, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.gov

Transition state theory (TST) can then be used to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. nih.gov This provides a quantitative measure of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined. nih.govresearchgate.net

Many chemical reactions can potentially yield multiple products. Computational chemistry can be instrumental in predicting the regioselectivity (which position on a molecule reacts) and stereoselectivity (which stereoisomer is formed) of a reaction. beilstein-journals.org

For example, in an electrophilic aromatic substitution reaction on one of the phenyl rings of this compound, calculations can be performed to determine the relative energies of the intermediates formed by attack at different positions. The position that leads to the most stable intermediate is predicted to be the major product. chemrxiv.org Similarly, for reactions involving the formation of a new chiral center, the energies of the transition states leading to different stereoisomers can be calculated to predict the stereochemical outcome. nih.gov

Table 5: Illustrative Reaction Energetics for a Hypothetical Oxidation of the Methanol Group

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Products-25.8

Note: This data is illustrative and represents typical values that would be obtained from DFT calculations for such a reaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional arrangement of atoms in this compound is not static; the molecule possesses a degree of flexibility around its rotatable bonds. Understanding the preferred conformations and the energy barriers between them is crucial, as these factors can significantly influence the molecule's physical properties and biological activity. Molecular modeling and dynamics simulations are powerful tools to investigate this conformational landscape.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the ether linkage (C-O-C) and the bond connecting the phenyl ring to the methanol group (C-C). A systematic conformational search can be performed using molecular mechanics force fields, such as MMFF94 or AMBER. This process involves rotating the key dihedral angles in discrete steps and calculating the steric energy of each resulting conformation. The output of such a search is a potential energy surface, which highlights the low-energy (more stable) conformations.

τ1 (C-O-C-C): Defines the relative orientation of the two phenyl rings.

τ2 (O-C-C-C): Influences the position of the chlorophenoxy group relative to the methanol-bearing ring.

τ3 (C-C-C-O): Determines the orientation of the hydroxymethyl group.

Molecular Dynamics (MD) Simulations:

To explore the conformational space more dynamically and under conditions that can mimic a solvent environment, Molecular Dynamics (MD) simulations are employed. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws. By solving these equations of motion over time, a trajectory of the molecule's conformational changes is generated.

A typical MD simulation protocol for this compound would involve:

System Setup: Placing the molecule in a simulation box, often filled with a solvent like water or a non-polar solvent to mimic different environments.

Energy Minimization: Optimizing the initial geometry to remove any unfavorable steric clashes.

Equilibration: Gradually heating the system to the desired temperature and allowing the pressure to stabilize.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to sample a wide range of conformations.

Analysis of the MD trajectory can reveal the most populated conformational states, the timescale of transitions between them, and the flexibility of different parts of the molecule. This information is invaluable for understanding how the molecule might interact with other molecules, such as biological receptors.

Table 1: Illustrative Conformational Analysis Data for this compound

ConformerDihedral Angle τ1 (C-O-C-C) (°)Dihedral Angle τ2 (O-C-C-C) (°)Relative Energy (kcal/mol)
1451200.00
2-45-1200.15
318002.50

Note: This table presents hypothetical data for illustrative purposes, as specific experimental or computational studies on [3-(4--Chlorophenoxy)phenyl]methanol are not publicly available. The values are representative of what might be expected for a diaryl ether structure.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to correlate the chemical structure of a compound with its reactivity. For this compound, QSRR models could be developed to predict various aspects of its chemical behavior, such as its susceptibility to oxidation, its acidity/basicity, or its potential to participate in specific chemical reactions.

Descriptor Calculation:

The first step in building a QSRR model is to calculate a set of numerical descriptors that represent the molecule's structural and electronic features. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum chemical descriptors: Calculated using quantum mechanics methods like Density Functional Theory (DFT). These include properties like orbital energies (HOMO, LUMO), atomic charges, and electrostatic potential.

For this compound, important descriptors would likely include:

LogP: A measure of lipophilicity.

HOMO-LUMO Gap: Related to chemical reactivity and stability.

Electrostatic Potential on the Oxygen Atoms: Indicating sites susceptible to electrophilic attack.

Model Development and Validation:

Once a set of descriptors is calculated for a series of related compounds (including this compound), statistical methods are used to build the QSRR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Random Forest or Support Vector Machines.

The general form of a simple linear QSRR model is:

Reactivity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where Reactivity is the property to be predicted, D1, D2, ... Dn are the molecular descriptors, and c0, c1, ... cn are the regression coefficients determined from the training data.

Crucially, any developed QSRR model must be rigorously validated to ensure its predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds that were not used in the model development.

Predictive models based on QSRR can be used to estimate the reactivity of new, unsynthesized derivatives of this compound, thereby guiding synthetic efforts towards molecules with desired properties.

Table 2: Illustrative Quantum Chemical Descriptors for QSRR Modeling of this compound

DescriptorCalculated ValueUnits
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment2.1Debye
Mulliken Charge on Ether Oxygen-0.45e

Note: This table presents hypothetical data calculated at a representative level of theory for illustrative purposes. Actual values would depend on the specific computational method and basis set employed.

Research Applications in Contemporary Chemical Science

Role as a Versatile Intermediate in Complex Organic Synthesis

The reactivity of the hydroxyl group and the stability of the diaryl ether bond in [3-(4-Chlorophenoxy)phenyl]methanol make it an attractive starting material or intermediate for the construction of more elaborate molecular frameworks.

The aryloxybenzyl scaffold is a common feature in a number of biologically active compounds, including certain agrochemicals. For instance, the structurally related halogenated salicylanilide, rafoxanide, which is used as an anthelmintic, contains a similar diaryl ether linkage. The synthesis of such complex molecules often relies on the availability of versatile building blocks. While direct use of this compound in a commercial agrochemical is not widely documented, its structure suggests potential as a precursor for novel pesticides or herbicides. The synthesis of the related compound 3-chloro-4-(4'-chlorophenoxy)aniline, an intermediate for rafoxanide, proceeds via a multi-step synthesis starting from 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol. nih.gov A plausible synthetic pathway to this compound could similarly provide a valuable tool for agrochemical research and development.

The diaryl ether motif is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The development of novel therapeutics often involves the synthesis and evaluation of a library of compounds based on a common core structure. Aryloxybenzyl alcohols and their derivatives serve as key intermediates in the generation of such libraries.

Research into novel inhibitors of the ASCT2-mediated glutamine transport, a target in cancer therapy, has led to the discovery of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids as a potent new scaffold. nih.gov The synthesis of these inhibitors highlights the importance of aryloxybenzyl moieties in constructing compounds with high biological activity. Furthermore, lead optimization studies for antimalarial drugs targeting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) and for butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease have explored a wide range of aromatic and aralkyl amine-based compounds, demonstrating the broad utility of such scaffolds in drug discovery. nih.govnih.gov

A feasible synthetic route to this compound would likely involve the reduction of a more oxidized precursor. For example, the related compound, 3-(4-Chlorophenoxy)phenyl)methanamine, has been synthesized by the reduction of 3-(4-Chlorophenoxy)benzonitrile using lithium aluminum hydride (LAH). researchgate.net A similar strategy could be employed to produce the target alcohol, potentially through the hydrolysis of the nitrile to a carboxylic acid followed by reduction, or by direct reduction of the corresponding aldehyde, 3-(4-Chlorophenoxy)benzaldehyde (B1330902). The synthesis of a related compound, (4-fluoro-3-phenoxyphenyl)methyl alcohol, has been achieved by the reduction of 4-fluoro-3-phenoxybenzaldehyde (B1330021) with sodium borohydride (B1222165). prepchem.com

Table 1: Plausible Synthetic Precursors for this compound

Precursor CompoundCAS NumberPotential Reaction
3-(4-Chlorophenoxy)benzaldehyde69770-20-3Reduction (e.g., with NaBH₄)
3-(4-Chlorophenoxy)benzonitrileNot availableHydrolysis to carboxylic acid, then reduction
3-(4-Chlorophenoxy)benzoic acidNot availableReduction (e.g., with LiAlH₄)

Data inferred from analogous chemical syntheses.

Contributions to Methodological Advancements in Organic Chemistry

The synthesis and reactions of benzyl (B1604629) alcohols are fundamental to organic chemistry. Research into the selective oxidation of benzyl alcohols to aldehydes and ketones under mild and environmentally friendly conditions is an active area of investigation. For instance, photochemical methods using catalysts like Eosin Y or thioxanthenone with air or molecular oxygen as the oxidant have been developed for the efficient and selective oxidation of various benzyl alcohols. organic-chemistry.orgrsc.org The study of substituted benzyl alcohols like this compound within these new methodologies can help to expand their scope and understand the electronic and steric effects of substituents on the reaction outcomes.

Environmental Chemical Transformation Studies

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. The degradation of aryloxybenzyl alcohols can occur through various abiotic and biotic pathways.

The photochemical degradation of benzyl alcohols can be initiated by light, leading to oxidation products. Studies on benzyl alcohol itself show that it can be oxidized to benzaldehyde (B42025) and subsequently to benzoic acid. organic-chemistry.orgrsc.org It is plausible that this compound would undergo a similar initial transformation upon exposure to sunlight, forming 3-(4-chlorophenoxy)benzaldehyde and then 3-(4-chlorophenoxy)benzoic acid.

Biotic degradation, mediated by microorganisms, is another important environmental fate process. Studies on the degradation of benzyl alcohol by bacteria have shown that it is typically metabolized via oxidation to benzaldehyde and benzoic acid, followed by ring cleavage. For example, the bacterium Gordonia sp. metabolizes benzyl alcohol to catechol, which is then further degraded through the ortho-cleavage pathway. nih.gov While the presence of the chlorophenoxy substituent would likely influence the rate and specific pathway of degradation, it is reasonable to hypothesize that the initial steps of oxidation of the benzyl alcohol moiety would be a primary degradation route for this compound in the environment.

Development of Chemical Probes and Ligands

A thorough search of scientific databases and chemical literature did not yield specific studies detailing the design, synthesis, or application of this compound as a chemical probe or a ligand for biological targets. Chemical probes are essential tools in chemical biology for understanding the function of proteins and other biomolecules, while ligands are molecules that bind to specific receptors or enzymes to elicit a biological response. The development of such tools often involves extensive research, including synthesis of derivatives, in vitro and in vivo testing, and structure-activity relationship (SAR) studies.

While it is plausible that this compound could serve as a foundational structure or an intermediate in the synthesis of more complex molecules with potential biological activity, there is no direct evidence of this in the reviewed literature. Research in medicinal chemistry often focuses on molecules with demonstrated biological activity or those identified through screening campaigns. The absence of such data for this compound suggests that it has not been a primary focus of investigation for the development of chemical probes and ligands.

Therefore, no detailed research findings or data tables on the use of this compound for this specific application can be provided at this time. Further research would be required to explore the potential of this compound and its derivatives as chemical probes or ligands for various biological targets.

Q & A

Q. What are the established synthetic routes for [3-(4-Chlorophenoxy)phenyl]methanol in academic research?

A common method involves the reduction of ester precursors using diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions (-70°C). For example, methyl aminobenzoate derivatives are reduced in anhydrous dichloromethane (DCM), followed by quenching with HCl and purification via solvent extraction . This approach yields high-purity products, as evidenced by NMR and X-ray diffraction data. Alternative routes may involve reductive cleavage of imine intermediates, as seen in Schiff base syntheses .

Q. How is the structural confirmation of this compound achieved?

Structural elucidation typically combines:

  • X-ray crystallography : Resolves molecular geometry and crystal packing (e.g., orthorhombic or triclinic systems) .
  • Spectroscopy :
    • 1H/13C NMR : Identifies functional groups (e.g., hydroxyl protons at δ ~5.10 ppm, aromatic signals between δ 6.91–7.52 ppm) .
    • LC-MS/HPLC : Confirms molecular weight and purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Key variables include:

  • Temperature : Lower temperatures (-70°C) minimize side reactions during DIBAL-H reductions .
  • Solvent polarity : Anhydrous DCM or THF enhances selectivity for ester-to-alcohol conversion .
  • Stoichiometry : Excess DIBAL-H (5.1 equiv.) ensures complete reduction of sterically hindered esters .
  • Work-up protocols : Acidic quenching (1M HCl) followed by aqueous extraction removes aluminum byproducts .

Table 1 : Optimization Parameters for DIBAL-H Reductions

ParameterOptimal RangeImpact on Yield
Temperature-70°C to -50°CPrevents over-reduction
DIBAL-H Equivalents5.0–5.5 equiv.Ensures full conversion
Reaction Time1.75–2.25 hoursBalances kinetics and stability

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

  • Multi-technique validation : Cross-reference X-ray data with DFT-calculated bond lengths/angles to identify discrepancies .
  • High-resolution refinement : Use SHELXL for small-molecule crystallography to improve precision (e.g., resolving twinning or disorder) .
  • Dynamic NMR studies : Detect conformational flexibility in solution that may conflict with solid-state structures .

Q. What computational strategies predict the ADMET properties of this compound?

  • QSAR models : Correlate substituent effects (e.g., Cl, phenoxy groups) with bioavailability or toxicity .
  • Molecular docking : Screen for interactions with cytochrome P450 enzymes to assess metabolic stability .
  • ADMET prediction tools : Use SwissADME or pkCSM to estimate logP (2.8–3.2), suggesting moderate blood-brain barrier permeability .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • TLC monitoring : Hexane/EtOAc (1:1) systems track reaction progress (Rf ~0.32) .
  • HPLC-DAD : Quantifies impurities (<2%) using C18 columns and UV detection at 254 nm .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within ±0.4% of theoretical) .

Q. How can regioselectivity challenges in derivatives be addressed?

  • Protecting groups : Temporarily shield hydroxyl groups during halogenation or alkylation .
  • Catalytic control : Use Pd/C or enzymes to direct substitutions to para-positions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., Cl position, phenoxy groups) to isolate active pharmacophores .
  • Dose-response assays : Validate potency thresholds (e.g., IC50 values) across multiple cell lines .

Example : Chloroxuron, a structurally related urea herbicide, shows variable herbicidal efficacy depending on substituent patterns, highlighting the importance of SAR .

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Feasible Synthetic Routes

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[3-(4-Chlorophenoxy)phenyl]methanol
Reactant of Route 2
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[3-(4-Chlorophenoxy)phenyl]methanol

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